3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride

Catalog No.
S001437
CAS No.
1008763-54-9
M.F
C21H32ClN3O3
M. Wt
409.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-...

CAS Number

1008763-54-9

Product Name

3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride

IUPAC Name

3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride

Molecular Formula

C21H32ClN3O3

Molecular Weight

409.9 g/mol

InChI

InChI=1S/C21H31N3O3.ClH/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26;/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3;1H/t14-,16+,17-;/m1./s1

InChI Key

DYMRNRVXSXCQHZ-UANXYBPYSA-N

SMILES

CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.Cl

Canonical SMILES

CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.Cl

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.Cl

Enteric-Coated TRPM8 Agonist D-3263 Hydrochloride is an enteric-coated orally bioavailable formulation of the hydrochloride salt of a small-molecule agonist for transient receptor potential melastatin member 8 (TRPM8 or Trp-p8) with potential antineoplastic activity. The active ingredient in enteric-coated TRPM8 agonist D-3263 hydrochloride binds to and activates TRPM8, which may result in an increase in calcium and sodium entry; the disruption of calcium and sodium homeostasis; and the induction of cell death in TRPM8-expressing tumor cells. This agent may decrease dihydrotestosterone (DHT) levels, which may contribute to its inhibitory effects on prostate cancer and BPH. TRPM8 is a transmembrane calcium channel protein that is normally expressed in prostate cells and appears to be overexpressed in benign prostatic hyperplasia (BPH) and in prostate cancer.

The compound 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one; hydrochloride is a complex organic molecule featuring a benzimidazole core. This structure is characterized by the presence of a methoxy group and an aminoethyl side chain, which contribute to its biological activity. The hydrochloride form indicates that the compound is a salt, enhancing its solubility and stability in aqueous solutions.

Typical for benzimidazole derivatives, including:

  • Nucleophilic substitutions: The amino group may act as a nucleophile, allowing for further functionalization.
  • Acylation reactions: The carbonyl group can react with nucleophiles, facilitating the synthesis of more complex derivatives.
  • Hydrochloride formation: The addition of hydrochloric acid to the base form enhances solubility and stability.

These reactions are essential for modifying the compound to enhance its properties or to create analogs for research purposes.

Research indicates that compounds similar to 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one; hydrochloride exhibit various biological activities:

  • Antimicrobial properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory effects: Compounds within this class may modulate inflammatory pathways.
  • Potential neuroprotective effects: Due to structural similarities with known neuroactive agents, this compound may influence neurological functions.

The synthesis of this compound typically involves several steps:

  • Formation of the benzimidazole core: This can be achieved through condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives.
  • Introduction of the methoxy group: This is often done via methylation using reagents like dimethyl sulfate or methyl iodide.
  • Attachment of the cyclohexanecarbonyl moiety: This step may involve acylation reactions with appropriate cyclohexanecarboxylic acid derivatives.
  • Final salt formation: The hydrochloride salt is formed by reacting the base with hydrochloric acid.

These methods ensure that the desired structural features are incorporated into the final product.

The compound has potential applications in various fields:

  • Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or inflammatory diseases.
  • Research tools: Its unique structure makes it suitable for studying biological pathways and mechanisms in cellular models.

Interaction studies involving this compound often focus on its binding affinity to specific receptors or enzymes. Preliminary studies suggest that it may interact with:

  • Serotonin receptors: Given its structural similarity to serotonin analogs, it could modulate serotonergic signaling pathways.
  • Enzymatic targets: Investigations into its inhibitory effects on specific enzymes could reveal its potential therapeutic roles.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural features with 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one; hydrochloride, including:

Compound NameStructural FeaturesBiological Activity
5-MethoxytryptamineMethoxy group; indole structureNeuroactive
MexaminehydrochlorideAminoethyl side chain; methoxy groupAntimicrobial
1-(5-Methoxy-benzimidazol-2-yl)-3-(4-chlorophenyl)ureaBenzimidazole core; halogen substitutionAnticancer

Uniqueness

The uniqueness of 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one; hydrochloride lies in its specific cyclohexanecarbonyl modification and stereochemistry, which may confer distinct biological properties compared to other similar compounds. Its potential versatility in therapeutic applications makes it a subject of interest in medicinal chemistry.

Molecular Structure and Formula

The molecular formula of 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride is C₂₁H₃₂ClN₃O₃, with a molecular weight of 409.9 g/mol [1]. This compound represents a complex heterocyclic structure combining a benzimidazole core with multiple functional modifications and exists as a hydrochloride salt [1].

Structural Components and Functional Moieties

The compound contains several distinct functional moieties that contribute to its overall structural complexity [1]. The primary structural components include a benzimidazole-2-one core bearing a methoxy substituent at the 5-position, an aminoethyl side chain at the 3-position, and a sterically complex cyclohexanecarbonyl group at the 1-position [1]. The cyclohexanecarbonyl moiety features a menthyl-derived structure with specific stereochemical configuration, incorporating both methyl and isopropyl substituents [1].

The presence of multiple nitrogen atoms within the benzimidazole framework provides basic sites for potential hydrogen bonding interactions [7]. The amino group in the ethyl side chain represents a primary amine functionality, while the methoxy group contributes an electron-donating ether linkage to the aromatic system [1]. The carbonyl group linking the cyclohexane ring to the benzimidazole core establishes an amide-like connection that influences the compound's conformational flexibility [1].

Benzimidazole Core Architecture

The benzimidazole core architecture consists of a fused ring system comprising a benzene ring and an imidazole ring, creating a bicyclic heteroaromatic structure [3] [7]. This privileged scaffold exhibits amphoteric properties due to the presence of both acidic and basic nitrogen atoms [7]. The benzimidazole nucleus demonstrates significant aromatic stabilization through conjugation across the fused ring system [3].

The nitrogen atoms within the imidazole portion of the core contribute to the compound's hydrogen bonding capacity and electronic properties [7]. The ionization constant of benzimidazole structures typically exhibits a pKa value of approximately 12.8 for the acidic nitrogen and 5.6 for the conjugate acid [7]. The benzimidazole framework provides a rigid structural foundation that influences the overall molecular geometry and potential biological interactions [3] [7].

Substitution Pattern Analysis

The substitution pattern of this benzimidazole derivative demonstrates strategic modifications at multiple positions that significantly influence its physicochemical properties [1]. At the 5-position of the benzimidazole ring, a methoxy group provides electron-donating character and increases the lipophilicity of the aromatic system [1]. The 3-position bears an aminoethyl substituent that introduces a flexible aliphatic chain terminated with a primary amine group [1].

The most structurally significant substitution occurs at the 1-position, where a complex cyclohexanecarbonyl group is attached [1]. This substituent incorporates a six-membered saturated ring with defined stereochemistry, including a methyl group at the 5-position and an isopropyl group at the 2-position of the cyclohexane ring [1]. The substitution pattern creates a molecule with distinct hydrophobic and hydrophilic regions, potentially influencing its membrane permeability and biological activity [1].

Stereochemical Configuration and Chirality Centers

The compound contains three defined stereogenic centers, all located within the cyclohexanecarbonyl substituent [1]. The stereochemical configuration is specified as (1R,2S,5R) for the cyclohexane ring system, indicating the absolute configuration at each chiral center [1]. This configuration corresponds to a menthyl-derived structure with specific spatial arrangements of the substituents [16].

The R-configuration at the 1-position determines the orientation of the carbonyl group relative to the cyclohexane ring [1]. The S-configuration at the 2-position establishes the spatial relationship of the isopropyl substituent, while the R-configuration at the 5-position defines the orientation of the methyl group [1]. These stereochemical features contribute to the compound's three-dimensional structure and may influence its biological activity and physicochemical properties [4].

The presence of multiple chiral centers creates the potential for stereoisomerism, though the compound is typically prepared and used as a single enantiomer [1]. The stereochemical integrity of such compounds can be subject to chiral inversion under certain conditions, particularly in biological systems [4].

Hydrochloride Salt Formation and Properties

The compound exists as a hydrochloride salt, formed through protonation of the basic nitrogen atom in the aminoethyl side chain [1] [5]. The salt formation occurs through the interaction of the primary amine group with hydrochloric acid, resulting in the formation of an ammonium chloride ionic pair [5]. This protonation converts the neutral amine to a positively charged ammonium ion, which is balanced by the chloride anion [5].

The hydrochloride salt formation significantly enhances the water solubility of the compound compared to its free base form [5]. Salt formation also improves the crystalline properties of the substance, facilitating purification and handling [5]. The ionic character of the hydrochloride salt influences the compound's stability, solubility profile, and bioavailability characteristics [5]. The presence of the chloride counterion affects the overall molecular interactions and packing in the solid state [5].

Physical Properties

Solubility Profile in Various Solvents

Benzimidazole derivatives typically exhibit varied solubility characteristics depending on their substitution patterns and salt forms [11]. The hydrochloride salt of this compound demonstrates enhanced aqueous solubility compared to the free base due to its ionic character [5] [11]. The presence of polar functional groups, including the methoxy substituent and the protonated amino group, contributes to solubility in polar solvents [11].

The compound shows good solubility in organic solvents such as dimethyl sulfoxide and methanol, which is characteristic of benzimidazole derivatives with mixed hydrophilic and lipophilic character [9]. The cyclohexanecarbonyl substituent contributes significant lipophilic character, potentially limiting aqueous solubility at physiological pH [9]. The methoxy group and the charged amino functionality provide hydrogen bonding sites that enhance interactions with protic solvents [11].

Solubility characteristics are influenced by the compound's ability to form intermolecular hydrogen bonds and its overall polarity distribution [11]. The presence of both hydrophobic and hydrophilic regions within the molecule creates amphiphilic properties that affect its behavior in different solvent systems [9] [11].

Stability Parameters and Shelf-life Considerations

Stability studies of benzimidazole derivatives have revealed various factors that influence their degradation patterns and shelf-life characteristics [20]. The compound's stability is affected by environmental conditions including temperature, humidity, light exposure, and pH [20]. Long-term stability evaluations have shown that benzimidazole compounds can be stable under appropriate storage conditions [20].

The hydrochloride salt form generally exhibits improved stability compared to free base forms due to reduced reactivity of the protonated amine group [20]. Storage at reduced temperatures, typically at -20°C or below, has been shown to maintain stability for extended periods [20]. The compound demonstrates sensitivity to freeze-thaw cycles, with potential degradation occurring during repeated temperature fluctuations [20].

Stability parameters indicate that the compound maintains integrity under controlled storage conditions but may undergo degradation when exposed to elevated temperatures or extended light exposure [20]. The presence of the methoxy group and the aminoethyl side chain represent potential sites for oxidative degradation [20].

Spectroscopic Characteristics

The spectroscopic characteristics of benzimidazole derivatives provide valuable information for structural identification and purity assessment [10] [14]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the various functional groups within the molecule [14]. The benzimidazole core typically exhibits characteristic signals in both ¹H and ¹³C nuclear magnetic resonance spectra [14].

Infrared spectroscopy demonstrates characteristic absorption bands for the carbonyl group, typically appearing in the range of 1600-1700 cm⁻¹ [10]. The amino group contributes stretching vibrations in the 3200-3500 cm⁻¹ region, while the aromatic carbon-nitrogen stretching appears around 1520-1570 cm⁻¹ [10]. The methoxy group exhibits characteristic carbon-oxygen stretching vibrations around 1200-1300 cm⁻¹ [10].

Mass spectrometry provides molecular ion peaks and fragmentation patterns that confirm the molecular structure and composition [1]. The compound exhibits a monoisotopic mass of 409.2132196 Da, consistent with its molecular formula [1]. Ultraviolet-visible spectroscopy reveals absorption characteristics related to the aromatic benzimidazole chromophore [10].

Thermal Properties and Phase Transitions

Thermal analysis of benzimidazole derivatives reveals important information about their stability and phase behavior [21] [22]. The compound exhibits specific thermal decomposition patterns that reflect the stability of its various structural components [21]. Thermogravimetric analysis typically shows initial weight loss corresponding to the elimination of the hydrochloride component [21].

The thermal stability of the benzimidazole core is generally high due to the aromatic stabilization of the fused ring system [21]. However, the presence of the aminoethyl side chain and the cyclohexanecarbonyl substituent may introduce thermal lability at elevated temperatures [21]. The five percent weight loss temperature for similar benzimidazole derivatives has been reported in the range of 540-560°C [21].

Differential thermal analysis reveals phase transitions and thermal events associated with the compound's physical transformations [21] [22]. The melting behavior and glass transition characteristics are influenced by the molecular structure and intermolecular interactions [21]. The compound's thermal properties are affected by its ability to form hydrogen bonds and the rigidity of its molecular framework [21].

Optical Properties and Chiroptical Behavior

The optical properties of the compound are significantly influenced by its stereochemical configuration and the presence of multiple chiral centers [12]. Electronic circular dichroism spectroscopy provides information about the absolute configuration and conformational behavior of the molecule [12]. The benzimidazole chromophore contributes to the compound's ultraviolet absorption characteristics [12].

Chiroptical behavior is determined by the spatial arrangement of the substituents around the chiral centers in the cyclohexanecarbonyl group [12]. The compound exhibits optical activity due to its asymmetric carbon atoms, with the degree of rotation depending on the wavelength of light and the solvent system [12]. The menthyl-derived stereochemistry contributes specific chiroptical signatures that can be used for structural confirmation [12].

The optical properties are influenced by the conformational flexibility of the molecule and the electronic transitions within the aromatic system [12]. Changes in conformation can affect the chiroptical behavior, making it a sensitive probe for structural analysis [12]. The compound's optical rotation and circular dichroism spectra provide valuable information for enantiomeric purity assessment [12].

Chemical Identifiers

CAS Registry Numbers

The primary CAS Registry Number for 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride is 1008763-54-9 [1]. This unique identifier provides unambiguous chemical substance identification within the Chemical Abstracts Service database [1]. The compound is also associated with the UNII identifier R82GTC01OB in regulatory databases [1].

Additional CAS-related identifiers include the trifluoroacetate salt form, which bears the CAS number 947257-67-2 [15]. These registry numbers facilitate precise identification and retrieval of chemical information from various databases and regulatory systems [1] [15].

IUPAC Nomenclature Systems

The systematic IUPAC name for the compound is 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride [1]. This nomenclature precisely describes the substitution pattern and stereochemical configuration of the molecule [1]. The name indicates the positions of all substituents on the benzimidazole core and specifies the absolute configuration of the chiral centers [1].

Alternative IUPAC-based naming systems may describe the compound using different approaches to indicate the same structural features [1]. The systematic name provides complete structural information necessary for unambiguous identification and synthesis planning [1]. The nomenclature follows established IUPAC conventions for heterocyclic compounds and stereochemical descriptors [1].

InChI and SMILES Notations

The International Chemical Identifier (InChI) for the compound is InChI=1S/C21H31N3O3.ClH/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26;/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3;1H/t14-,16+,17-;/m1./s1 [1]. The corresponding InChI Key is DYMNRVXSXCQHZ-UANXYBPYSA-N [1]. These identifiers provide standardized representations of the molecular structure and connectivity [1].

The SMILES notation for the compound is C[C@@H]1CCC@HC(C)C.Cl [1]. This notation encodes the complete structural information including stereochemistry in a compact string format [1]. The SMILES representation facilitates computational analysis and database searching [1].

Identifier TypeValue
InChIInChI=1S/C21H31N3O3.ClH/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26;/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3;1H/t14-,16+,17-;/m1./s1 [1]
InChI KeyDYMNRVXSXCQHZ-UANXYBPYSA-N [1]
SMILESC[C@@H]1CCC@HC(C)C.Cl [1]

Molecular Descriptors and Fingerprints

The compound exhibits specific molecular descriptors that characterize its physicochemical properties [1] [19]. The topological polar surface area is 75.9 Ų, indicating moderate polarity characteristics [1]. The hydrogen bond donor count is 2, while the hydrogen bond acceptor count is 4, reflecting the compound's hydrogen bonding capacity [1].

The rotatable bond count of 5 indicates moderate conformational flexibility [1]. The complexity value of 553 reflects the structural intricacy of the molecule [1]. The heavy atom count of 28 includes all non-hydrogen atoms in the structure [1]. These descriptors are useful for predicting biological activity and pharmacokinetic properties [19].

Molecular fingerprints provide binary representations of structural features that facilitate similarity searching and quantitative structure-activity relationship modeling [19]. The compound's fingerprint profile reflects the presence of specific functional groups and structural motifs characteristic of benzimidazole derivatives [19]. These descriptors contribute to computational approaches for predicting biological activity and toxicological properties [19].

Molecular DescriptorValueSignificance
Topological Polar Surface Area75.9 Ų [1]Moderate polarity
Hydrogen Bond Donors2 [1]Limited donor capacity
Hydrogen Bond Acceptors4 [1]Moderate acceptor capacity
Rotatable Bonds5 [1]Moderate flexibility
Heavy Atom Count28 [1]Molecular size indicator
Complexity553 [1]Structural intricacy
Defined Stereocenters3 [1]Chirality characteristics

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

409.2132196 g/mol

Monoisotopic Mass

409.2132196 g/mol

Heavy Atom Count

28

UNII

R82GTC01OB

Dates

Last modified: 02-18-2024
[1]. enteric-coated TRPM8 agonist D-3263 hydrochloride

Explore Compound Types